molecular formula C11H21N3O4S2 B7138168 N-tert-butyl-3-[2-(methylsulfamoyl)acetyl]-1,3-thiazolidine-4-carboxamide

N-tert-butyl-3-[2-(methylsulfamoyl)acetyl]-1,3-thiazolidine-4-carboxamide

Cat. No.: B7138168
M. Wt: 323.4 g/mol
InChI Key: CVODEJJUTIVFFX-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[2-(methylsulfamoyl)acetyl]-1,3-thiazolidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, a tert-butyl group, and a methylsulfamoyl acetyl moiety

Properties

IUPAC Name

N-tert-butyl-3-[2-(methylsulfamoyl)acetyl]-1,3-thiazolidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4S2/c1-11(2,3)13-10(16)8-5-19-7-14(8)9(15)6-20(17,18)12-4/h8,12H,5-7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVODEJJUTIVFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CSCN1C(=O)CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[2-(methylsulfamoyl)acetyl]-1,3-thiazolidine-4-carboxamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an α-halo acid or its derivative under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methylsulfamoyl Acetyl Moiety: The methylsulfamoyl acetyl moiety can be attached through acylation reactions using appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[2-(methylsulfamoyl)acetyl]-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[2-(methylsulfamoyl)acetyl]-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.

    Interfering with Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-tert-butyl-3-[2-(methylsulfamoyl)acetyl]-1,3-thiazolidine-4-carboxamide can be compared with other thiazolidine derivatives to highlight its uniqueness:

    Similar Compounds: Thiazolidine-2,4-dione, 2-aminothiazolidine-4-carboxylic acid, and 3-(2-bromoacetyl)-1,3-thiazolidine-4-carboxamide.

    Uniqueness: The presence of the tert-butyl group and the methylsulfamoyl acetyl moiety distinguishes this compound from other thiazolidine derivatives, potentially contributing to its unique biological activities and applications.

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